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molecular formula C9H11ClO2 B8693453 2-(4-Chlorophenoxy)propan-1-ol CAS No. 63650-24-8

2-(4-Chlorophenoxy)propan-1-ol

Cat. No. B8693453
M. Wt: 186.63 g/mol
InChI Key: ULXGJWWZHKJAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051173

Procedure details

2.3 g. of sodium are dissolved in 170 ml. of absolute isopropanol, 12.85 g. of p-chlorophenol are introduced, 13.9 g. of 2-bromo-propanol are added dropwise and the mixture is boiled for 20 hours. The mixture is evaporated and worked up using water and ether to give 2-(4-chlorophenoxy)-propanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Br[CH:11]([CH3:14])[CH2:12][OH:13]>C(O)(C)C>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH:11]([CH3:14])[CH2:12][OH:13])=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CO)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(OC(CO)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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